3-[Ethyl(hexyl)amino]phenol chemical properties
3-[Ethyl(hexyl)amino]phenol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-[Ethyl(hexyl)amino]phenol
Introduction
3-[Ethyl(hexyl)amino]phenol is an organic chemical compound belonging to the aminophenol family. These compounds are characterized by the presence of both an amino group (-NHR or -NR₂) and a hydroxyl (-OH) group attached to a benzene ring. The dual functionality of aminophenols makes them highly reactive and versatile intermediates in a wide range of chemical syntheses.[1] Specifically, the meta-substitution pattern (position 3) of the amino and hydroxyl groups, combined with the N-alkylation (ethyl and hexyl groups), confers specific solubility, reactivity, and electronic properties to the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-[Ethyl(hexyl)amino]phenol, tailored for researchers and professionals in drug development and chemical synthesis. Like its analogue N,N-diethyl-3-aminophenol, it serves as a valuable building block in creating more complex molecules.[2]
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers.
The structure consists of a phenol ring where the hydroxyl group is in position 1. At position 3, a tertiary amine is attached, which includes an ethyl group and a hexyl group.
Caption: Molecular structure of 3-[Ethyl(hexyl)amino]phenol.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, which is critical for experimental design and application development.
| Property | Value | Source |
| Molecular Weight | 221.34 g/mol | [3] |
| Exact Mass | 221.17800 Da | [3] |
| Topological Polar Surface Area (PSA) | 23.47 Ų | [3] |
| LogP (Octanol-Water Partition Coeff.) | 3.79880 | [3] |
The LogP value suggests that 3-[Ethyl(hexyl)amino]phenol has significant lipophilicity, indicating good solubility in organic solvents and lipids, a key consideration in drug delivery and formulation.
Synthesis Pathway and Methodology
The synthesis of 3-[Ethyl(hexyl)amino]phenol typically proceeds via N-alkylation of a precursor aminophenol. The most direct route involves the reaction of 3-ethylaminophenol with an appropriate hexylating agent, such as 1-bromohexane.[3]
Caption: Synthesis of 3-[Ethyl(hexyl)amino]phenol.
Experimental Protocol: N-Alkylation of 3-Ethylaminophenol
This protocol describes a general procedure for the synthesis. The specific amounts and conditions may require optimization.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-ethylaminophenol (1.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Causality: A dry, inert atmosphere (nitrogen) is crucial to prevent side reactions involving moisture and oxygen, particularly if a strong base like NaH is used. Polar aprotic solvents are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without protonating the nucleophile.[5]
-
-
Deprotonation: Add a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq) to the solution portion-wise at room temperature. Stir the mixture for 30-60 minutes.
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Causality: The base deprotonates the phenolic hydroxyl group, which is more acidic than the N-H proton of the secondary amine precursor (3-aminophenol). However, in this case with 3-ethylaminophenol, the base deprotonates the phenol to form a phenoxide, a potent nucleophile. While the secondary amine is also nucleophilic, reaction at the phenoxide is also possible. The choice of a weaker base like K₂CO₃ can favor N-alkylation.
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-
Alkylation: Slowly add 1-bromohexane (1.1 eq) to the reaction mixture via a dropping funnel.
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Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting aminophenol. Slow addition helps to control the exothermicity of the reaction.
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-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Causality: Heating increases the reaction rate. TLC is a critical self-validating step to confirm the disappearance of the starting material and the appearance of the product spot.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Causality: The aqueous workup removes inorganic salts and the polar solvent (DMF). Multiple extractions ensure efficient recovery of the organic product.
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-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Causality: The brine wash removes residual water. Anhydrous sodium sulfate is a drying agent. Column chromatography is the standard method for purifying organic compounds to a high degree, ensuring the removal of unreacted starting materials and byproducts.
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Spectroscopic Profile
While specific spectral data for 3-[Ethyl(hexyl)amino]phenol is not widely published, its characteristic features can be predicted based on its functional groups.[6][7]
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¹H NMR Spectroscopy:
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Aromatic Protons: Signals expected in the range of 6.0-7.5 ppm. The substitution pattern will lead to complex splitting.
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Phenolic -OH: A broad singlet, typically between 4-7 ppm. Its chemical shift is concentration-dependent and the signal disappears upon shaking the sample with D₂O.[6]
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Alkyl Protons: The N-CH₂- (ethyl and hexyl) protons will appear as multiplets adjacent to the nitrogen. The terminal -CH₃ groups will be upfield, likely appearing as triplets.
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-
¹³C NMR Spectroscopy:
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Aromatic Carbons: Signals in the 110-160 ppm region. The carbon attached to the -OH group (C-O) will be the most downfield (around 155-160 ppm), and the carbon attached to the nitrogen (C-N) will also be downfield.
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Alkyl Carbons: Signals in the aliphatic region (10-70 ppm).
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Infrared (IR) Spectroscopy:
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.[6][7]
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C-N Stretch: A medium intensity band around 1200-1350 cm⁻¹.
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C-O Stretch: A strong band around 1200-1260 cm⁻¹.
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Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.[6]
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Mass Spectrometry (EI-MS):
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 221).
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Fragmentation: Expect alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl or hexyl radical. Fragmentation may also occur via cleavage of the C-N bond.[7]
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Reactivity and Potential Applications
The reactivity of 3-[Ethyl(hexyl)amino]phenol is governed by its three key components: the phenolic hydroxyl group, the tertiary amino group, and the activated aromatic ring.
-
Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a nucleophilic phenoxide. It can undergo O-alkylation and O-acylation reactions.
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Tertiary Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic. It can be protonated by acids to form ammonium salts.
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Aromatic Ring: Both the -OH and -N(Et)(Hexyl) groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. This high reactivity makes the compound a useful precursor for introducing further substituents onto the aromatic ring.
Applications:
Given its structure, 3-[Ethyl(hexyl)amino]phenol is a valuable intermediate in several industrial fields:
-
Dye and Pigment Synthesis: The parent compound, 3-aminophenol, and its N-diethyl derivative are key precursors for fluorescent dyes like rhodamines and other colorants.[2][8] The N-ethyl, N-hexyl substitution would modify the chromophore's properties, potentially enhancing solubility in non-polar media or shifting the absorption/emission spectra, making it useful for specialized inks, coatings, and thermal paper dyes.
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Pharmaceutical Intermediates: Aminophenols are foundational structures in medicinal chemistry.[1][2] This compound could serve as a building block for synthesizing active pharmaceutical ingredients (APIs), where the lipophilic hexyl chain could be designed to improve membrane permeability or target specific protein binding pockets.
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Material Science: The phenolic group allows for its incorporation into polymer chains to create phenolic resins with modified properties.[9] The long alkyl chain could impart plasticizing effects or alter the material's surface properties.
Safety, Handling, and Storage
The toxicological properties of 3-[Ethyl(hexyl)amino]phenol have not been fully investigated.[10] Therefore, it should be handled with care, assuming it may be harmful. Safety protocols should be based on data from structurally similar compounds like 3-diethylaminophenol.
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] It is expected to cause skin, eye, and respiratory tract irritation.[10][11]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[10]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[11]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk.[10]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[10]
-
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[10][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid generating dust or aerosols.
-
Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[10][12]
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Caption: Recommended safety workflow for handling aminophenols.
References
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m-[Ethyl(hexyl)amino]phenol | CAS#:100010-02-4 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]
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MATERIAL SAFETY DATA SHEET - 3-Diethylaminophenol. (n.d.). Acros Organics. Retrieved February 7, 2026, from [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (2022). Semantic Scholar. Retrieved February 7, 2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Singh/9e7d9b9f3f0e8a7f8b9e8c3e6b1e0f0d7c5a4b1c]([Link]
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3-Ethylphenol | C8H10O | CID 12101 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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3-Aminophenol | C6H7NO | CID 11568 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
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Phenol | C6H5OH | CID 996 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Preparation of 3-aminophenol - PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]
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3-(Ethylmethylamino)phenol | C9H13NO | CID 13609183 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
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Crystal structure of 3-(diethylamino)phenol. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
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N-ethylhexan-3-amine;hexane | C14H33N | CID 145571628 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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